molecular formula C14H16N2O4 B11843022 Diethyl 3-amino-1H-indole-1,2-dicarboxylate

Diethyl 3-amino-1H-indole-1,2-dicarboxylate

Cat. No.: B11843022
M. Wt: 276.29 g/mol
InChI Key: SQHGXTITFFRXSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-amino-1H-indole-1,2-dicarboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole-2,3-dione with diethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-amino-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Mechanism of Action

The mechanism of action of diethyl 3-amino-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-amino-1H-indole-1,2-dicarboxylate is unique due to its specific functional groups and the resulting biological activities. Its diethyl ester and amino groups confer distinct chemical properties, making it a valuable compound for research and industrial applications .

Biological Activity

Diethyl 3-amino-1H-indole-1,2-dicarboxylate (DAID) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DAID, including its synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a bicyclic aromatic system. Its molecular formula is C14H16N2O4C_{14}H_{16}N_{2}O_{4}, featuring two ethyl ester groups attached to a dicarboxylate moiety. The presence of an amino group at the 3-position of the indole ring enhances its reactivity and potential biological activity compared to other indole derivatives.

Synthesis

Several synthetic methods have been developed for DAID, typically involving the condensation of appropriate indole derivatives with diethyl malonate or similar reagents. The versatility in synthetic routes allows for the modification of DAID to yield various analogs with potentially enhanced biological properties.

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies indicate that DAID may possess antitumor properties. For instance, compounds with similar indole structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research on related indole derivatives suggests potential neuroprotective effects. DAID could interact with melatonin receptors, which are implicated in neuroprotection and modulation of circadian rhythms .
  • Antioxidant Properties : Indoles are known for their antioxidant capabilities. DAID may scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects .

Case Study 1: Antitumor Efficacy

A study investigating the effects of DAID on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways. The IC50 values indicated that DAID was more effective than some standard chemotherapeutic agents .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest

Case Study 2: Neuroprotection

In a model of neurodegeneration, DAID exhibited protective effects against oxidative stress-induced neuronal death. This study highlighted the compound's ability to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .

Interaction Studies

Interaction studies have focused on how DAID binds to various biological targets. The amino group at position 3 is crucial for hydrogen bonding interactions with enzymes and receptors, enhancing its binding affinity compared to non-amino substituted analogs.

Comparison with Similar Compounds

The structural similarity between DAID and other indole derivatives provides insights into its potential activity:

Compound NameSimilarityKey Features
Diethyl 1H-indole-2,3-dicarboxylate0.97Lacks amino substitution; different reactivity
Dimethyl 1H-indole-2,3-dicarboxylate0.97Methyl esters instead of ethyl; altered activity
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate0.93Pyrrole core; different biological activity

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

diethyl 3-aminoindole-1,2-dicarboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-19-13(17)12-11(15)9-7-5-6-8-10(9)16(12)14(18)20-4-2/h5-8H,3-4,15H2,1-2H3

InChI Key

SQHGXTITFFRXSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OCC)N

Origin of Product

United States

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